1,5-Dimethoxy-2,4-dinitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,5-Dimethoxy-2,4-dinitrobenzene often involves aromatic nucleophilic substitution and catalysis. For example, the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis leads to specific amino derivatives, demonstrating a methodology that could be adapted for synthesizing 1,5-Dimethoxy-2,4-dinitrobenzene derivatives (Besset & Morin, 2009).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through various spectroscopic methods and X-ray crystallography, which reveals bond angles and distances critical for understanding the structure of 1,5-Dimethoxy-2,4-dinitrobenzene. The structure of 1,4-dimethoxybenzene, for example, has been fully determined, providing insights into the arrangement of methoxy groups and the benzene ring, which could be extrapolated to the structure of 1,5-Dimethoxy-2,4-dinitrobenzene (Goodwin, Przybylska, & Robertson, 1950).
Chemical Reactions and Properties
The reactivity of dinitrobenzene derivatives with various agents illustrates the chemical behavior of 1,5-Dimethoxy-2,4-dinitrobenzene. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with sulphite ions in specific conditions reveals the kinetics and stabilities of Meisenheimer complexes, pertinent to understanding similar reactions 1,5-Dimethoxy-2,4-dinitrobenzene might undergo (Crampton & Greenhalgh, 1985).
Physical Properties Analysis
The physical properties of 1,5-Dimethoxy-2,4-dinitrobenzene can be inferred from studies on related compounds. For example, the electrosynthesis and characterization of poly(1,3-dimethoxybenzene) provide data on solubility, structural integrity, and electrical conductivity, which are relevant for understanding the physical behavior of 1,5-Dimethoxy-2,4-dinitrobenzene (Martínez et al., 1998).
Chemical Properties Analysis
Analyzing the chemical properties of 1,5-Dimethoxy-2,4-dinitrobenzene involves looking at the reactivity and stability of the molecule under various conditions. The facile oxidation of fused 1,4-dimethoxybenzenes to quinones using specific reagents provides insights into the oxidative potential and stability of similar compounds, offering clues to the chemical properties of 1,5-Dimethoxy-2,4-dinitrobenzene (Kim, Choi, Lee, & Chi, 2001).
Scientific Research Applications
Electrochemical Behavior : Gallardo, Guirado, and Marquet (2000) investigated the electrochemical behavior of halodinitrobenzene radical-anions, including 1-Cl-2,4-dinitrobenzene and 1-Br-2,4-dinitrobenzene, in DMF. Their study revealed insights into the dimerization and cleavage mechanisms of these compounds, contributing to the selective synthesis of tetranitrobiphenyl (Gallardo, Guirado, & Marquet, 2000).
Regioselectivity in Nitration : Shopsowitz, Lelj, and MacLachlan (2011) conducted a study on the regioselective nitration of dialkoxybenzenes, which are precursors for various molecules. Their research offers insights into the dinitration reactions of these compounds, revealing significant regioselectivity (Shopsowitz, Lelj, & MacLachlan, 2011).
Hydrogenation and Synthesis : Besset and Morin (2009) explored the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene, leading to the synthesis of 3,6-dimethoxybenzene-1,2-diamine and 4,7-dimethoxy-2-methyl-1H-benzimidazole. This research highlights the utility of these compounds in preparing imidazobenzo(hydro)quinones (Besset & Morin, 2009).
Tumor Promotion Studies : Bock, Fjelde, Fox, and Klein (1969) investigated the tumor-promoting properties of 1-Fluoro-2,4-dinitrobenzene (DNFB), highlighting its potent effects and the relationship between tumor promotion and immune system disturbance (Bock, Fjelde, Fox, & Klein, 1969).
Chemical Modification Studies : Munroe and Dunlap (1982) studied the chemical modification of Lactobacillus casei thymidylate synthetase with 1,5-difluoro-2,4-dinitrobenzene and compared it with 1-fluoro-2,4-dinitrobenzene. Their research provides insights into the active site modification and crosslinking in enzymes (Munroe & Dunlap, 1982).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .
Future Directions
properties
IUPAC Name |
1,5-dimethoxy-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRSLVCFFJHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346795 | |
Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethoxy-2,4-dinitrobenzene | |
CAS RN |
1210-96-4 | |
Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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